Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15946019
InChI: InChI=1S/C13H18N2O2/c1-17-13(16)9-5-6-11-10(7-9)12(15-14-11)8-3-2-4-8/h8-9H,2-7H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

CAS No.:

Cat. No.: VC15946019

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Standard InChI InChI=1S/C13H18N2O2/c1-17-13(16)9-5-6-11-10(7-9)12(15-14-11)8-3-2-4-8/h8-9H,2-7H2,1H3,(H,14,15)
Standard InChI Key GMYJKRUYTFQXCJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCC2=C(C1)C(=NN2)C3CCC3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate possesses the IUPAC name methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate and is registered under CAS number 1427502-16-6 . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
Canonical SMILESCOC(=O)C1CCC2=C(C1)C(=NN2)C3CCC3
InChI KeyGMYJKRUYTFQXCJ-UHFFFAOYSA-N

The indazole core consists of a bicyclic system with a five-membered diazole ring fused to a six-membered cyclohexane ring. The cyclobutyl substituent at position 3 introduces steric complexity, while the methyl ester at position 5 enhances solubility compared to carboxylic acid analogues .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of methyl 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically proceeds through a multi-step sequence:

  • Indazole Core Formation: Cyclocondensation of hydrazine derivatives with cyclic ketones generates the tetrahydroindazole scaffold. For example, reacting 4-cyclobutylcyclohexanone with hydrazine hydrate under acidic conditions yields 3-cyclobutyl-4,5,6,7-tetrahydro-1H-indazole .

  • Esterification: Subsequent treatment with methyl chloroformate or methanol under acid catalysis introduces the methyl ester at position 5 .

Alternative approaches involve late-stage functionalization of preformed indazole carboxylates. For instance, palladium-catalyzed cross-coupling reactions could theoretically install the cyclobutyl group, though such methods remain unexplored for this specific compound .

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at position 3 and 5 requires careful control of reaction conditions.

  • Cyclobutyl Stability: The strain inherent to the cyclobutyl ring may lead to side reactions, necessitating mild temperatures and inert atmospheres during synthesis .

Physicochemical Properties and Stability

Solubility and Lipophilicity

The methyl ester group enhances aqueous solubility compared to the free carboxylic acid form. While exact solubility data is unavailable, analogues with similar ester substituents exhibit solubilities of 10–50 μg/mL in aqueous buffers, making them suitable for in vitro assays . The compound’s calculated logP (cLogP) of 2.1 suggests moderate lipophilicity, balancing membrane permeability and solubility.

Stability Profile

Future Research Directions

Priority Investigations

  • Synthetic Optimization: Developing one-pot methodologies to streamline indazole formation and cyclobutyl introduction.

  • Biological Screening: Evaluating cytotoxicity, kinase inhibition, and antimicrobial activity in panel assays .

  • Prodrug Potential: Assessing hydrolysis kinetics to determine if the ester acts as a prodrug for the carboxylic acid .

Computational Modeling

Molecular docking studies using homology models of COX-2 or caspase-3 could prioritize target classes for experimental validation . Machine learning models trained on indazole bioactivity datasets may further narrow therapeutic hypotheses.

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